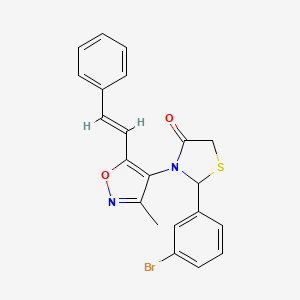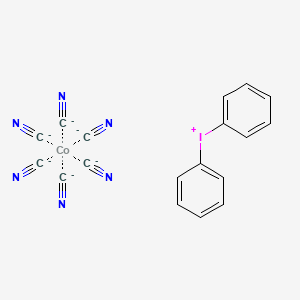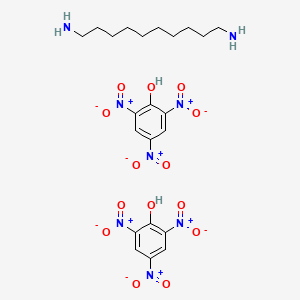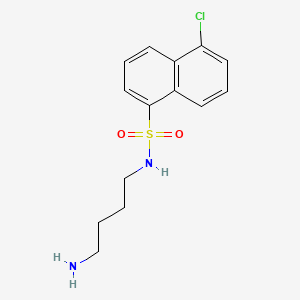![molecular formula C20H20Cl2N2 B14428072 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- CAS No. 82211-91-4](/img/structure/B14428072.png)
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a 2,6-dichlorophenyl group attached to a piperidine ring, which is further connected to the indole nucleus. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the synthesis may involve the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized by reacting 2,6-dichlorobenzyl chloride with piperidine in the presence of a base.
Attachment of the piperidine ring to the indole nucleus: The piperidine derivative is then reacted with indole-3-carboxaldehyde under reductive amination conditions to form the final product.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to form indoline derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Major products formed from these reactions include indole-3-carboxylic acids, indoline derivatives, and substituted indoles .
Scientific Research Applications
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is used in studies related to cell signaling pathways and receptor interactions.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways . Additionally, the compound may inhibit certain enzymes involved in disease progression, such as kinases or proteases .
Comparison with Similar Compounds
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- can be compared with other similar compounds, such as:
1H-Indole, 3-methyl-:
1H-Indole, 3-ethyl-: This compound has an ethyl group attached to the indole nucleus instead of the piperidine and dichlorophenyl groups.
1H-Indole, 3-carboxaldehyde: This compound has a formyl group attached to the indole nucleus, making it a valuable intermediate in the synthesis of various indole derivatives.
The uniqueness of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other indole derivatives .
Properties
CAS No. |
82211-91-4 |
|---|---|
Molecular Formula |
C20H20Cl2N2 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H20Cl2N2/c21-17-5-3-6-18(22)20(17)14-8-10-24(11-9-14)13-15-12-23-19-7-2-1-4-16(15)19/h1-7,12,14,23H,8-11,13H2 |
InChI Key |
YPICVTZBXDBMBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)


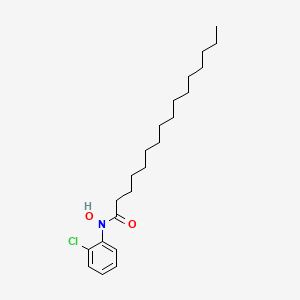

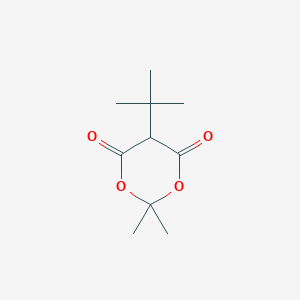

![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
